molecular formula C13H11NO B171034 Benzophenone oxime CAS No. 574-66-3

Benzophenone oxime

Cat. No.: B171034
CAS No.: 574-66-3
M. Wt: 197.23 g/mol
InChI Key: DNYZBFWKVMKMRM-UHFFFAOYSA-N
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Description

Benzophenone oxime is an organic compound with the molecular formula C₁₃H₁₁NO. It is derived from benzophenone and is characterized by the presence of an oxime functional group. This compound is notable for its role in various chemical reactions, particularly the Beckmann rearrangement, which converts oximes into amides.

Safety and Hazards

Benzophenone oxime may form combustible dust concentrations in air . It may cause cancer and damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

The Beckmann rearrangement, which benzophenone oxime undergoes, has been employed in many sectors to convert oximes to amides . This reaction has greatly been improved since its discovery in terms of safety and viability . It is expected that continuous effort will be made to develop new methods for the rearrangement that are safer, more viable, and more efficient .

Biochemical Analysis

Biochemical Properties

Benzophenone Oxime is used as a substrate in the Beckmann rearrangement, a reaction that is important for the synthesis of amide compounds . This reaction involves the interaction of this compound with catalysts such as PPA . The nature of these interactions is complex and involves changes in the molecular structure of this compound .

Cellular Effects

The cellular effects of this compound are not well-studied. Given its role in the synthesis of amide compounds, it may influence cellular processes that involve these compounds. Amides are found in many biomolecules and have diverse roles in cell function, including in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound’s action is primarily through its role in the Beckmann rearrangement . This reaction involves the transformation of this compound into an amide compound, a process that can involve binding interactions with catalysts, changes in the structure of this compound, and potentially, changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, the yield of the Beckmann rearrangement reaction involving this compound can vary depending on the reaction conditions, such as the temperature and the type of catalyst used .

Metabolic Pathways

This compound is involved in the Beckmann rearrangement, a reaction that is part of the metabolic pathway for the synthesis of amide compounds . This reaction can involve interactions with various enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzophenone oxime can be synthesized through the reaction of benzophenone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or potassium hydroxide. The reaction typically takes place in an aqueous or alcoholic medium. Here is a general synthetic route:

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Benzophenone oxime undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Acid Catalysts: Sulfuric acid, hydrochloric acid, and acetic anhydride are commonly used in the Beckmann rearrangement.

    Oxidizing Agents: Potassium permanganate and chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products:

    N-Phenyl Benzamide: Formed through Beckmann rearrangement.

    Benzophenone Nitrile: Formed through oxidation.

    Benzophenone Hydrazone: Formed through reduction.

Comparison with Similar Compounds

  • Acetophenone oxime
  • Cyclohexanone oxime
  • Butanone oxime

Properties

IUPAC Name

N-benzhydrylidenehydroxylamine
Source PubChem
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InChI

InChI=1S/C13H11NO/c15-14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYZBFWKVMKMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0060355
Record name Methanone, diphenyl-, oxime
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Molecular Weight

197.23 g/mol
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CAS No.

574-66-3
Record name Benzophenone, oxime
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Record name Benzophenone oxime
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Record name Benzophenone oxime
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Record name Methanone, diphenyl-, oxime
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Record name Benzophenone oxime
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Record name BENZOPHENONE OXIME
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Synthesis routes and methods I

Procedure details

A solution of benzophenone (10.0 g), hydroxylamine hydrochloride (10.0 g), pyridine (50 ml), and absolute ethanol (50 ml) was pumped through the CMR (15 ml/min; 155°-60° C., 700 kPa). The effluent was cooled and the solvent removed by rotary evaporation, and the residue stirred with cold water (50 ml). The crued oxime was filtered off and recrystallised from ethanol to afford pure product (8.0 g; 73% yield), m.p. 140.5°-141° C., cf lit.5 for a batchwise preparation by microwave heating.
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10 g
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10 g
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50 mL
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50 mL
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Yield
73%

Synthesis routes and methods II

Procedure details

are reacted in each case with 5 g of diphenoxy chloromethane. By a thin-layer chromatographic process (silica gel plates, 9:1 mixture of toluene and acetone as the eluant), practically uniform, oily crude products are obtained, viz. the following diphenoxy-methyloxime ethers: (a) Compound No. 86 (yield: 77% of theoretical), (b) Compound No. 87 (yield: 92% of theoretical), (c) Compound No. 88 (yield: 86% of theoretical), and d) the o-diphenoxy-methyl-benzophenone-oxime designated as Compound No. 89 (yield: 76% of theoretical) which is obtained by recrystallization of the crude product from ether and has a melting point of 89°-90° C.
Name
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0 (± 1) mol
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5 g
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[Compound]
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diphenoxy-methyloxime ethers
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o-diphenoxy-methyl-benzophenone-oxime
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Yield
76%

Synthesis routes and methods III

Procedure details

A 500 mL 3-neck flask was fitted with thermometer, dropping funnel and nitrogen blanket. Benzophenone (36.5 g; 0.2 mol) in absolute methanol (100 mL) was placed in the flask and cooled in an ice bath (5° C.) with stirring using a magnetic stirring bar. Hydroxylamine solution (133 mL) was slowly added and after completion of addition (15 minutes), the mixture was heated at reflux (65° C.). pH 8.6. After a total of 18 hours of heating under reflux, it was cooled and transferred to a 500 mL round bottom flask and concentrated on a rotovap. On cooling in ice bath, it was filtered and benzophenone oxime was collected as white crystalline solid (32.5 g; 89% yield). Purity, >97%.
Quantity
36.5 g
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reactant
Reaction Step One
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133 mL
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reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
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Synthesis routes and methods IV

Procedure details

Benzophenone (182 g; 1.0 mol) mixed with absolute methanol (400 mL) was placed in a 2-liter 3-neck flask (baffled) fitted with over-head stirrer. To the solution was added hydroxylamine sulfate (120 g; 0.73 m) and maintained vigorously stirred with cooling in ice bath (5° C.). A solution of sodium hydroxide pellets (60 g; 1.50 mol) in absolute methanol (400 mL) was then added slowly with continued agitation. After stirring for 6 hours with cooling, it was heated under reflux (67° C.). pH of the mixture was 11.2. Heating at reflux continued for a total of 12 hours and the solution filtered while still hot.
Quantity
182 g
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400 mL
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120 g
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400 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Benzophenone oxime has the molecular formula C13H11NO and a molecular weight of 197.23 g/mol.

A: this compound has been characterized using various spectroscopic methods, including infrared (IR) spectroscopy [, , , , , , , ], nuclear magnetic resonance (NMR) spectroscopy [, ], ultraviolet-visible (UV-Vis) spectroscopy [, ], and mass spectrometry (MS) [, , , , , , ]. These techniques provide information about the functional groups, structure, and fragmentation patterns of the molecule.

A: Studies show that this compound can undergo various transformations depending on the conditions. It exhibits thermal instability, decomposing at high temperatures in a gas chromatograph []. In the solid state at room temperature, it has a lifetime of approximately 600 hours and isomerizes to benzanilide [].

A: this compound derivatives have been incorporated into polymer matrices like poly(glycidyl methacrylate) (PGMA) to induce cross-linking upon heating []. Additionally, its solubility in polyethylene glycol has been investigated for potential applications in blocked isocyanate systems [].

A: this compound, in conjunction with triphenylphosphine and diethyl azodiformate, facilitates the O-acylation of alcohols with carboxylic acids under mild conditions, followed by a spontaneous Beckmann rearrangement to yield NN-diacyl aromatic amines [].

A: Yes, computational techniques, particularly 3D-QSAR and molecular docking, have been used to analyze the structure-activity relationship of this compound ether derivatives possessing tertiary amine groups, aiming to design analogues with enhanced herbicidal activity []. Molecular modeling using the semi-empirical ZINDO method was employed to assess the potential of technetium-99m labeled this compound derivatives for brain imaging [].

A: In a study focusing on the synthesis and evaluation of benzophenone oximes derivatized with sydnone as secretory phospholipase A2 (PLA2) inhibitors, the substituent on the aroyl ring of the this compound scaffold significantly influenced the inhibitory activity against PLA2 enzymes. Notably, hydrophobic and aromatic substituents enhanced the inhibition, while the absence of such substituents resulted in diminished activity [].

A: While the provided research doesn't explicitly detail formulation strategies for this compound, it's worth noting that its incorporation into polymer matrices like PGMA [] and its reported solubility in polyethylene glycol [] suggest potential avenues for modifying its stability and solubility for specific applications. Further research focusing on formulating this compound and its derivatives into suitable delivery systems could enhance its practical utility.

A: Researchers have employed a range of analytical techniques to investigate this compound and its metabolites. These include liquid chromatography coupled with mass spectrometry (LC/MS) using electrospray ionization (ESI) [], gas chromatography coupled with mass spectrometry (GC/MS) utilizing electron impact ionization (EI) [], high-performance liquid chromatography with diode-array detection (HPLC/DAD) [], and thin-layer chromatography (TLC) []. These methods enable the identification, separation, and quantification of this compound and its derivatives in various matrices.

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